2-(2-Methoxy-2-oxoethyl)benzoic acid
Overview
Description
2-(2-Methoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C10H10O4 . It is a derivative of benzoic acid, where a methoxy-2-oxoethyl group is substituted at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of 2-(2-Methoxy-2-oxoethyl)benzoic acid consists of a benzene ring with a carboxylic acid group and a methoxy-2-oxoethyl group attached to it . The InChI code for this compound is 1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(2-Methoxy-2-oxoethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 194.19 . The predicted boiling point is 320.9±17.0 °C . The compound has a predicted density of 1.254±0.06 g/cm3 .Scientific Research Applications
Application 1: Synthesis of α,α-diaminoesters
- Scientific Field: Organic Chemistry
- Summary of the Application: The compound “2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid” is obtained by N-alkylation of methyl α-azido glycinate N-benzoylated with 2-aminobenzoic acid . This compound is a carboxylic α,α-diaminoester, which are important in several domains including biochemistry, enzymology, medicine, and agrochemical industry .
- Methods of Application: The synthesis involves the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated . The azide derivative was prepared using Steglich method and Achamlale’s procedure .
- Results or Outcomes: The product synthesized with a satisfactory yield was characterized by nuclear magnetic resonance and mass spectrometry .
Application 2: Cytotoxicity against Cancer Cells
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have been synthesized and evaluated for their cytotoxicity against A549 (Human Lung cancer) cell line .
- Methods of Application: The compounds were synthesized and their in vitro cytotoxicity was evaluated against the A549 cell line .
- Results or Outcomes: Among the synthesized compounds, some showed a significant cytotoxic effect with IC50 values close to the standard drug .
Application 3: Biochemistry and Enzymology
- Scientific Field: Biochemistry and Enzymology
- Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” are used in several domains including biochemistry and enzymology .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Application 4: Medicine
- Scientific Field: Medicine
- Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have applications in medicine, including antibiotics, antiviral, antiprotozoal, cardiovascular tissues, and neuroexcitatory .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Application 5: Agrochemical Industry
- Scientific Field: Agrochemical Industry
- Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have applications in the agrochemical industry, including herbicides, fungicides, and regulating plant growth .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Application 6: Asymmetric Synthesis
- Scientific Field: Organic Chemistry
- Summary of the Application: Derivatives of “2-(2-Methoxy-2-oxoethyl)benzoic acid” have important utility in asymmetric synthesis .
- Methods of Application: The specific methods of application in this field are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not specified in the source .
Safety And Hazards
2-(2-Methoxy-2-oxoethyl)benzoic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .
properties
IUPAC Name |
2-(2-methoxy-2-oxoethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPMFGARCZOXDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163688 | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxy-2-oxoethyl)benzoic acid | |
CAS RN |
14736-50-6 | |
Record name | 1-Methyl 2-carboxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14736-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014736506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-(2-methoxy-2-oxoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methoxy-2-oxoethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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